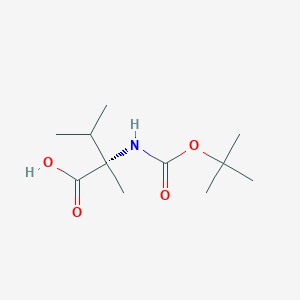
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide, also known as BIA 10-2474, is a small molecule inhibitor that has been studied for its potential use in treating neurological disorders such as epilepsy and chronic pain. The compound was first synthesized in 2007 and has since undergone extensive research to determine its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 is not yet fully understood. However, it is believed to work by inhibiting the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids in the brain. By inhibiting FAAH, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 may increase the levels of endocannabinoids in the brain, which could potentially lead to its therapeutic effects.
Biochemical and Physiological Effects:
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to increase the levels of endocannabinoids in the brain, which could potentially lead to its therapeutic effects. Additionally, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 has been shown to have analgesic effects, which could be beneficial in treating chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 is that it has been extensively studied in preclinical models, which has provided valuable insights into its potential therapeutic applications. Additionally, the compound has been shown to have a good safety profile in preclinical studies. However, one limitation of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 is that its mechanism of action is not yet fully understood, which could make it difficult to develop as a therapeutic agent.
Zukünftige Richtungen
There are a number of future directions for research on N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474. One area of focus could be on further elucidating its mechanism of action, which could provide valuable insights into its potential therapeutic applications. Additionally, future studies could focus on optimizing the synthesis of the compound to make it more efficient and cost-effective. Finally, clinical studies could be conducted to determine the safety and efficacy of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 in humans, which could pave the way for its development as a therapeutic agent.
Synthesemethoden
The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 involves a multi-step process that includes the reaction of benzofuran-2-carboxylic acid with hydroxylamine hydrochloride to form the isoxazole ring. The resulting compound is then reacted with 4-methoxyphenylacetic acid to form the final product. The synthesis of this compound is complex and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 has been studied extensively for its potential therapeutic applications in treating neurological disorders. In preclinical studies, the compound has been shown to have anticonvulsant and analgesic effects, making it a promising candidate for the treatment of epilepsy and chronic pain. Additionally, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide 10-2474 has been shown to have potential applications in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-25-17-8-6-14(7-9-17)10-21(24)22-13-16-12-20(27-23-16)19-11-15-4-2-3-5-18(15)26-19/h2-9,11-12H,10,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCGHPKGNIYQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2871389.png)
![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2871392.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2871393.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-iodoanilino)-1-propanone](/img/structure/B2871399.png)
![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2871400.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2871401.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2871405.png)

![3-(4-chlorobenzyl)-6-(2-(4-chlorophenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2871410.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2871411.png)